

Standardized Method for Fosfomycin Susceptibility Testing of Biofilms

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Compound of Interest

Compound Name: Fosfomycin Tromethamine

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical settings due to their inherent tolerance and resistance to conventional antimicrobial agents. This heightened resistance is attributed to the protective extracellular matrix, altered metabolic states of embedded bacteria, and the activation of specific biofilm resistance genes. Fosfomycin, a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan synthesis, has garnered renewed interest for its potential role in treating biofilm-associated infections.^[1] However, standardized methods for evaluating the susceptibility of bacterial biofilms to fosfomycin are not as well-established as those for planktonic bacteria, leading to variability in research findings.

These application notes provide detailed protocols for a standardized approach to fosfomycin susceptibility testing of biofilms, primarily focusing on the Minimum Biofilm Eradication Concentration (MBEC) assay. Additionally, a protocol for biofilm quantification using crystal violet staining is included to assess biofilm formation. This document is intended to provide researchers, scientists, and drug development professionals with a reliable framework for in vitro assessment of fosfomycin efficacy against bacterial biofilms.

Data Presentation

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Fosfomycin Against Various Bacterial Biofilms

Bacterial Species	Strain Type	Fosfomycin MBEC Range (µg/mL)	Additional Notes
Pseudomonas aeruginosa	Multidrug-Resistant (MDR) & Extensively Drug-Resistant (XDR)	>1024	Fosfomycin alone showed no inhibitory or destructive effect on established biofilms. [2]
Uropathogenic Escherichia coli (UPEC)	Multidrug-Resistant (MDR)	164.4 - 1045	Weak biofilm producers required statistically lower concentrations of fosfomycin for eradication compared to moderate and strong producers. [1]
Methicillin-Resistant Staphylococcus aureus (MRSA)	Clinical Isolates	Varies	The MBEC was the lowest dilution that prevented bacterial regrowth after 24 hours of antibiotic exposure. [3]

Table 2: Synergistic Effects of Fosfomycin with Other Antibiotics Against Biofilms

Bacterial Species	Combination Agent	Observation
Pseudomonas aeruginosa	Tobramycin	Combination led to a 4-log ₁₀ reduction in CFU/mL in preformed biofilms at concentrations where fosfomycin alone had no effect. [4]
Pseudomonas aeruginosa	Ciprofloxacin	Combination exhibited a synergistic effect on biofilms. [3]
Pseudomonas aeruginosa	Amikacin, Colistin, Cefepime, Piperacillin/Tazobactam	Combinations with fosfomycin resulted in significantly higher inhibition of biofilm formation compared to monotherapy. [2]
Methicillin-Resistant Staphylococcus aureus (MRSA)	Vancomycin, Teicoplanin, Linezolid, Minocycline	Fosfomycin enhanced the killing effects of these antibiotics against biofilm-embedded MRSA. [3]
Escherichia coli	Meropenem, Amikacin	High percentage of synergy and increased capacity to reduce biofilm formation compared to fosfomycin with ciprofloxacin. [5]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol is adapted from the widely used Calgary Biofilm Device method.[\[3\]](#)[\[6\]](#)

Materials:

- 96-well microtiter plates with peg lids (e.g., Nunc™ TSP Lids)

- Bacterial strain of interest
- Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose for staphylococci, Cation-adjusted Mueller-Hinton Broth (CAMHB) for others)[3][7]
- Fosfomycin powder
- Glucose-6-phosphate (G6P) solution (final concentration of 25 µg/mL in media for fosfomycin testing)[3][7]
- Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
- Recovery medium (e.g., fresh TSB)
- Sonicator bath
- Plate reader (for turbidity measurement at 650 nm)

Procedure:

- Inoculum Preparation:
 - From a fresh agar plate, inoculate a single colony into 5 mL of appropriate growth medium.
 - Incubate overnight at 37°C with shaking.
 - Dilute the overnight culture to a final concentration of approximately 1×10^5 to 1×10^6 CFU/mL in the growth medium.
- Biofilm Formation:
 - Dispense 150-200 µL of the prepared inoculum into each well of a 96-well microtiter plate.
 - Place the peg lid onto the microtiter plate, ensuring the pegs are submerged in the inoculum.
 - Incubate the plate for 24-48 hours at 37°C under appropriate conditions (e.g., static or shaking) to allow for biofilm formation on the pegs.

- Preparation of Challenge Plate:
 - Prepare serial twofold dilutions of fosfomycin in growth medium supplemented with 25 µg/mL G6P in a new 96-well plate. The concentration range should be selected based on expected susceptibility.
 - Include positive control wells (biofilm with no antibiotic) and negative control wells (medium only).
- Antibiotic Challenge:
 - After incubation, gently remove the peg lid from the biofilm formation plate.
 - Rinse the peg lid by immersing it in a 96-well plate containing sterile saline or PBS for 1-2 minutes to remove planktonic (non-adherent) bacteria.
 - Transfer the rinsed peg lid to the prepared challenge plate containing the fosfomycin dilutions.
 - Incubate for 24 hours at 37°C.
- Biofilm Recovery and MBEC Determination:
 - Following the antibiotic challenge, remove the peg lid and rinse it again in a fresh plate with sterile saline or PBS.
 - Place the peg lid into a new 96-well plate containing 200 µL of fresh recovery medium per well.
 - Dislodge the biofilm from the pegs by sonicating the plate in a water bath sonicator for 5-10 minutes.[\[6\]](#)
 - Remove the peg lid and cover the recovery plate with a standard sterile lid.
 - Incubate the recovery plate for 18-24 hours at 37°C.
 - Determine the MBEC by visual inspection for turbidity or by measuring the optical density at 650 nm (OD₆₅₀) using a plate reader. The MBEC is defined as the lowest concentration

of fosfomycin that prevents bacterial regrowth from the treated biofilm.[\[3\]](#)

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining

This protocol is a standard method for quantifying the total biomass of a biofilm.[\[4\]](#)[\[8\]](#)

Materials:

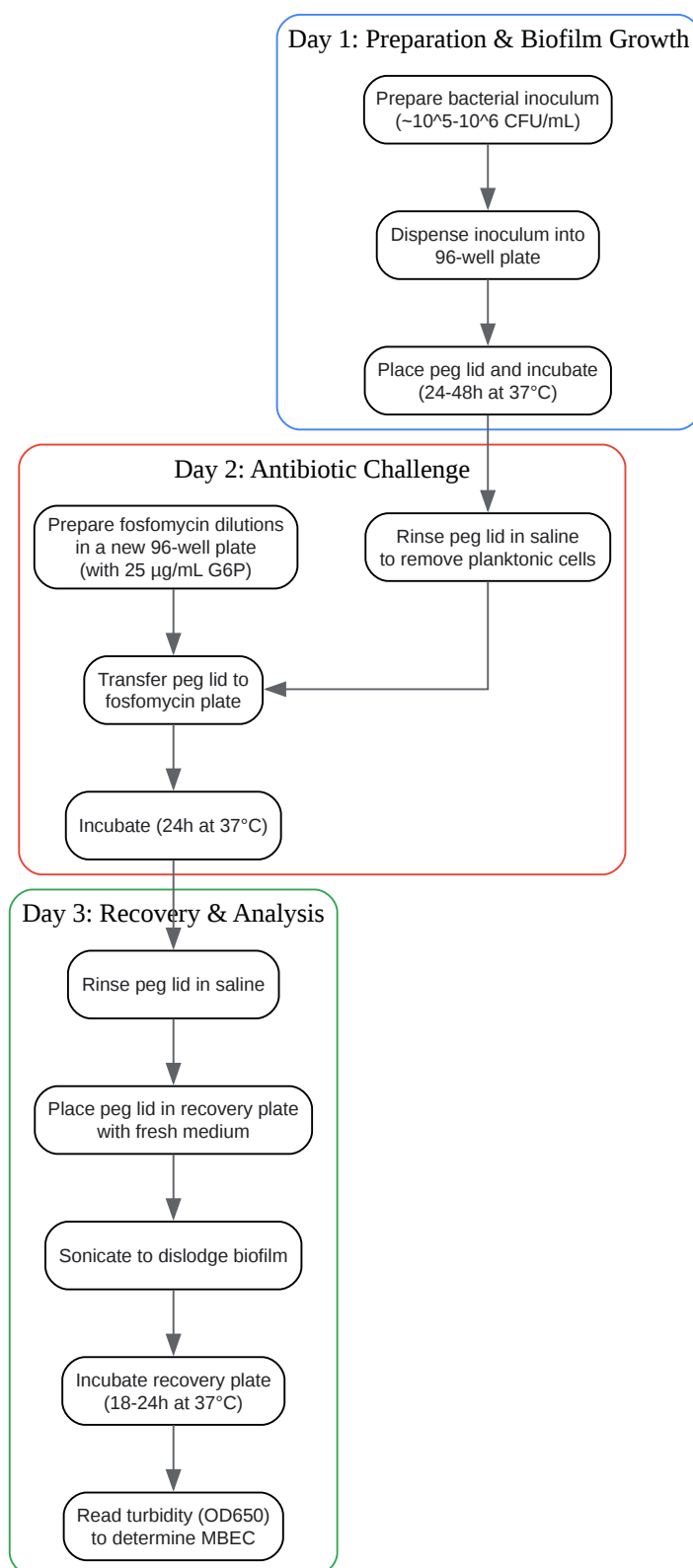
- 96-well flat-bottom microtiter plates
- Bacterial strain of interest
- Appropriate growth medium
- Sterile 0.9% saline or PBS
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic acid in water
- Plate reader (for absorbance measurement at 590-595 nm)

Procedure:

- Biofilm Formation:
 - Prepare an inoculum as described in Protocol 1 (Step 1).
 - Dispense 200 μ L of the inoculum into each well of a 96-well flat-bottom plate. Include negative control wells with sterile medium only.
 - Incubate for 24-48 hours at 37°C under static conditions to allow biofilm formation on the well surface.
- Washing:
 - Carefully aspirate or decant the medium from the wells to remove planktonic cells.

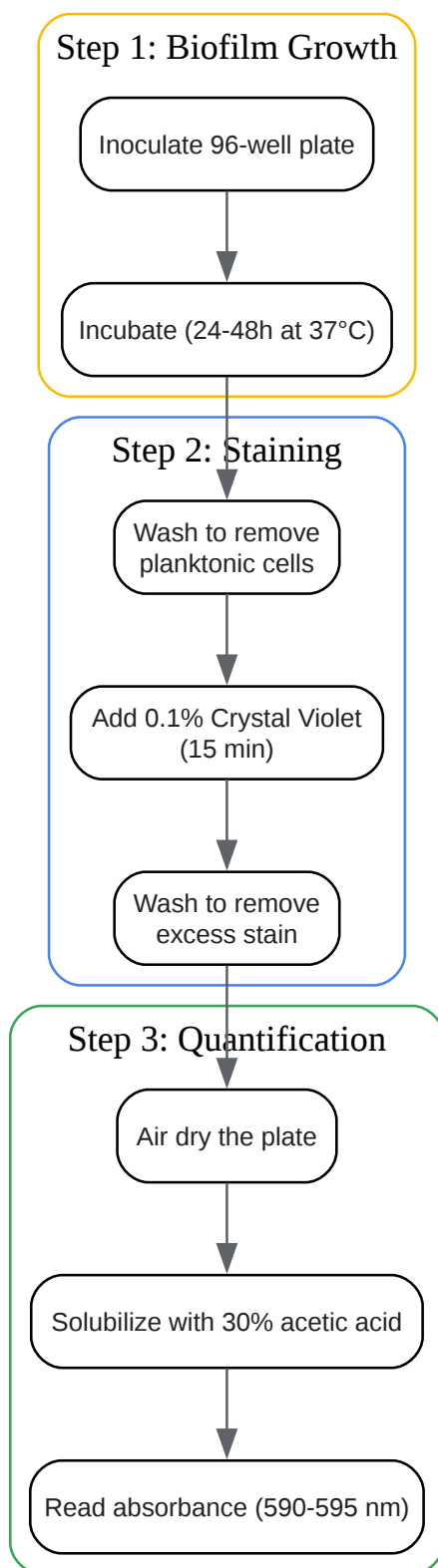
- Gently wash the wells twice with 200 μ L of sterile saline or PBS. Be careful not to disturb the biofilm at the bottom of the wells.
- Staining:
 - Add 200 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
 - Remove the crystal violet solution and wash the wells three times with 200 μ L of sterile saline or PBS.
- Solubilization and Quantification:
 - Air dry the plate for at least 1 hour or use a gentle stream of air.
 - Add 200 μ L of 30% acetic acid to each well to solubilize the bound crystal violet.
 - Incubate for 15-30 minutes at room temperature, with gentle shaking to ensure full solubilization.
 - Transfer 150 μ L of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
 - Measure the absorbance at 590-595 nm using a plate reader. The absorbance value is directly proportional to the biofilm biomass.

Mandatory Visualizations



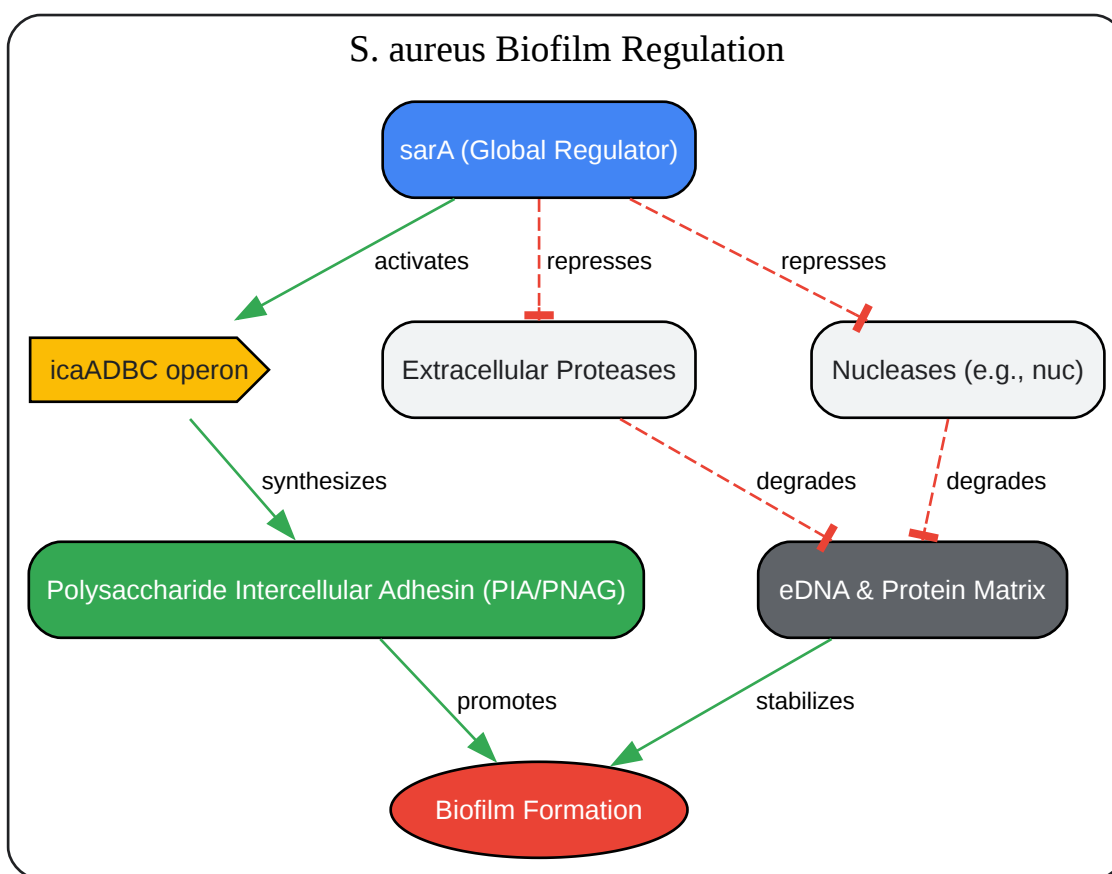
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Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) Assay.



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Caption: Workflow for Biofilm Quantification using the Crystal Violet Assay.



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Caption: Simplified signaling pathway of sarA-dependent biofilm regulation in *S. aureus*.

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